BenchChemオンラインストアへようこそ!

Sufotidine

Gastric Acid Suppression H2 Receptor Antagonist Pharmacodynamics

Sufotidine (AH 25352X) is the only H2 antagonist that induces near-complete 24-hour gastric anacidity, mimicking PPI efficacy via a distinct mechanism. Its development was terminated due to rodent carcinoid tumors—a unique toxicity signal. Researchers investigating profound acid suppression, H2-receptor tolerance, or hypergastrinemia-driven neuroendocrine neoplasia must use this irreplaceable probe; no other H2 blocker or PPI replicates its long-acting, H2-mediated anacidity and unique toxicological profile. Available in high purity (≥98%) for laboratory use. Not for human/animal therapeutic use.

Molecular Formula C20H31N5O3S
Molecular Weight 421.6 g/mol
CAS No. 80343-63-1
Cat. No. B1681176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSufotidine
CAS80343-63-1
SynonymsSufotidine;  AH 25352X;  AH25352X;  AH-25352X; 
Molecular FormulaC20H31N5O3S
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3
InChIInChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23)
InChIKeyJEYKZWRXDALMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sufotidine (CAS 80343-63-1) as a Long-Acting Competitive H2 Receptor Antagonist in Acid-Related Disorder Research


Sufotidine (AH 25352X) is a potent, long-acting competitive antagonist of the histamine H2-receptor , chemically classified as a substituted triazole derivative with the molecular formula C20H31N5O3S and a molecular weight of 421.56 g/mol [1]. It was developed by Glaxo (now GlaxoSmithKline) as a follow-up compound to ranitidine, with the goal of achieving 24-hour gastric acid suppression [2]. Its development was terminated in Phase III trials in 1989 due to the appearance of carcinoid tumors in long-term rodent toxicity studies [2].

Why Sufotidine Cannot Be Interchanged with Other H2 Antagonists or Proton Pump Inhibitors


Sufotidine exhibits a unique pharmacological profile that prevents generic substitution with other H2 receptor antagonists or proton pump inhibitors (PPIs). While many H2 antagonists (e.g., cimetidine, ranitidine, famotidine) have plasma elimination half-lives of 2–4 hours, leading to incomplete 24-hour acid suppression and tolerance [1], sufotidine was designed as a long-acting competitive antagonist that achieved near-complete 24-hour gastric anacidity at specific doses [2]. This profound and sustained effect resembled that of the PPI omeprazole [2], yet sufotidine acts via a different receptor mechanism. Its development was ultimately halted due to preclinical toxicity findings (carcinoid tumors in rodents), a unique safety signal not observed with other H2 antagonists [2]. Therefore, for research applications requiring a model compound with extreme, PPI-like acid suppression via H2 antagonism—or for studies investigating the toxicity pathway linked to its discontinuation—sufotidine is not interchangeable with any other H2 antagonist or PPI.

Quantitative Evidence Differentiating Sufotidine from Comparators: A Guide for Scientific Procurement


Sufotidine Achieves 95% Reduction in 24-Hour Intragastric Acidity, Surpassing Ranitidine and Cimetidine

In a double-blind, placebo-controlled study of seven duodenal ulcer subjects, sufotidine 600 mg twice daily (bd) reduced median 24-hour integrated intragastric acidity by 95% (from 1000 to 51 mmol·h/L) compared to placebo [1]. In contrast, a review of H2 antagonist pharmacology reported that ranitidine 150 mg bd and cimetidine 400 mg bd reduced 24-hour acidity by 65% and 30%, respectively [2].

Gastric Acid Suppression H2 Receptor Antagonist Pharmacodynamics Duodenal Ulcer

Sufotidine Induces Virtually 24-Hour Gastric Anacidity, an Effect Distinct from Short-Acting H2 Antagonists

Sufotidine, when administered at 600 mg twice daily, induces virtually 24-hour gastric anacidity [1], a state closely resembling the antisecretory effect of the proton pump inhibitor omeprazole [2]. This contrasts sharply with the plasma elimination half-lives of most clinically available H2 antagonists (cimetidine, ranitidine, famotidine, nizatidine), which are in the range of 2–4 hours and do not maintain sustained acid suppression over a full day [3].

Duration of Action H2 Receptor Antagonist Gastric pH Pharmacodynamics

Sufotidine's Development Was Halted Due to Carcinoid Tumors in Rodents, a Unique Preclinical Toxicity Finding

Sufotidine's clinical development was terminated in 1989 during Phase III trials due to the appearance of carcinoid tumors in long-term toxicity testing in rodents [1]. This specific toxicity profile is not a class effect of H2 receptor antagonists; for instance, ranitidine and famotidine have been widely used clinically without similar findings [2].

Preclinical Toxicology Carcinoid Tumors H2 Antagonist Drug Development

Sufotidine Exhibits a Distinct Potency Profile Compared to Other H2 Antagonists

A review of histamine H2-receptor antagonists established a rank order of in vitro potency based on pA2 values: cimetidine < nizatidine = ranitidine ≤ roxatidine < famotidine [1]. While sufotidine is noted as a potent, long-acting competitive antagonist , its precise pA2 value relative to these comparators is not available in the public domain. This evidence gap is noted.

Receptor Binding H2 Antagonist Potency pA2

Optimal Scientific and Preclinical Research Applications for Sufotidine Based on Evidence


Modeling Extreme Gastric Acid Suppression and Near-Anacidity

Researchers seeking to achieve profound, sustained gastric acid suppression for studying the physiological effects of near-anacidity (e.g., on gut microbiome, nutrient absorption, or gastrin feedback) should consider sufotidine. Its ability to reduce 24-hour intragastric acidity by 95% and induce virtually 24-hour anacidity [1] provides a level of acid control that surpasses standard H2 antagonists and rivals that of proton pump inhibitors [2], offering a unique H2-mediated model.

Investigating the Mechanisms of Carcinoid Tumor Induction

Sufotidine is an essential research tool for toxicologists and pharmacologists studying the rare, non-class-related adverse event of carcinoid tumor formation. As its development was terminated specifically due to carcinoid tumors in rodent long-term toxicity studies [1], sufotidine serves as a positive control or mechanistic probe to investigate the molecular pathways linking sustained hypergastrinemia, ECL cell hyperplasia, and eventual neoplasia.

Comparative Studies on H2 Antagonist Duration of Action and Tolerance

For studies designed to understand the structural or pharmacological basis of tolerance to H2 antagonists, sufotidine offers a distinct long-acting profile. While short-acting agents like ranitidine and cimetidine show loss of acid suppression over time [1], sufotidine's prolonged effect can be used to investigate the relationship between duration of receptor occupancy and the development of tolerance, as well as to compare the efficacy of different dosing regimens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sufotidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.